molecular formula C18H35N3O3 B14774944 tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate

tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate

Cat. No.: B14774944
M. Wt: 341.5 g/mol
InChI Key: MEELSOBURCLVDH-UHFFFAOYSA-N
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Description

tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an amino acid derivative, and a cyclohexyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate typically involves the following steps:

    Formation of the Amino Acid Derivative: The starting material, (S)-2-amino-3-methylbutanoic acid, is first converted into its corresponding amide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Cyclohexyl Ring Introduction: The amide is then reacted with cyclohexylamine under mild conditions to form the cyclohexyl derivative.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted carbamate derivatives with varying functional groups.

Scientific Research Applications

tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug or drug delivery system due to its stability and reactivity.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.

    tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Another carbamate with an ethoxyethyl group, used in similar contexts.

Uniqueness

tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is unique due to its combination of a cyclohexyl ring and an amino acid derivative, providing distinct steric and electronic properties that can be exploited in specific synthetic applications. Its stability and reactivity make it a valuable tool in organic synthesis and research.

Properties

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate

InChI

InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-11-9-8-10-13(14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)

InChI Key

MEELSOBURCLVDH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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